molecular formula C8H14ClNO B1521243 4-(prop-2-yn-1-yloxy)piperidine hydrochloride CAS No. 1185100-09-7

4-(prop-2-yn-1-yloxy)piperidine hydrochloride

Cat. No.: B1521243
CAS No.: 1185100-09-7
M. Wt: 175.65 g/mol
InChI Key: BLVLQRJNIQRPMQ-UHFFFAOYSA-N
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Description

4-(prop-2-yn-1-yloxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.65 g/mol. This compound is widely used in various scientific experiments due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with propargyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(prop-2-yn-1-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions include oxidized piperidine derivatives, reduced piperidine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

4-(prop-2-yn-1-yloxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool for probing enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting biological processes such as signal transduction, metabolism, and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in organic synthesis and pharmaceutical applications.

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, known for its use in the synthesis of vitamins and other biologically active compounds.

    Dihydropyridine: A class of compounds derived from pyridine, used as calcium channel blockers in the treatment of cardiovascular diseases.

Uniqueness of 4-(2-Propynyloxy)piperidine Hydrochloride: 4-(prop-2-yn-1-yloxy)piperidine hydrochloride is unique due to its propynyloxy functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives . This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-prop-2-ynoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-7-10-8-3-5-9-6-4-8;/h1,8-9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLQRJNIQRPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185100-09-7
Record name 4-(prop-2-yn-1-yloxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a RT solution of tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate (0.826 g, 3.45 mmol) in 1,4-dioxane (10 mL) was added 4.0M HCl solution in 1,4-dioxane (1.80 mL, 7.20 mmol). After 2 h an additional amount of 4.0M HCl solution in 1,4-dioxane (1.80 mL, 7.20 mmol) was added and the reaction was stirred for 1 h. The solvent was removed in vacuo to yield the titled compound as a white crystalline solid (632 mg, quant).
Quantity
0.826 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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